PTP inhibitor V dihydrate
Description
Role of Protein Tyrosine Phosphorylation in Cellular Homeostasis and Signaling Pathways
Protein tyrosine phosphorylation, the specific phosphorylation of tyrosine residues, is a key regulatory mechanism in virtually all aspects of cellular function. nih.govwikipedia.org It plays a pivotal role in signal transduction, the process by which cells communicate and respond to their external environment. wikipedia.org This intricate signaling is fundamental for a wide range of cellular processes, including:
Cell growth and proliferation researchgate.netpatsnap.com
Differentiation patsnap.comatsjournals.org
Migration wikipedia.orgatsjournals.org
Metabolism atsjournals.org
Immunity atsjournals.org
Cell adhesion wikipedia.org
Apoptosis (programmed cell death) patsnap.com
Receptor tyrosine kinases (RTKs), located on the cell surface, are activated by the binding of extracellular signals like hormones and growth factors. wikipedia.orgnih.gov This activation triggers a cascade of intracellular signaling events, largely mediated by tyrosine phosphorylation, that ultimately dictate the cell's response. nih.gov Non-receptor tyrosine kinases (NRTKs), found within the cytoplasm, also play a crucial role in these signaling cascades. nih.gov The tight and precise control of tyrosine phosphorylation by protein tyrosine kinases (PTKs) and protein tyrosine phosphatases (PTPs) is therefore essential for maintaining cellular homeostasis. atsjournals.org
Pathological Implications of Dysregulated PTP Activity in Disease Pathogenesis
Given the central role of PTPs in regulating cellular signaling, it is not surprising that their dysregulation is implicated in a wide array of human diseases. nih.govpatsnap.com When the delicate balance between PTK and PTP activity is disrupted, it can lead to aberrant signaling that contributes to the development and progression of various pathological conditions. nih.gov
Diseases associated with dysregulated PTP activity include:
Cancer: The overexpression or mutation of certain PTPs can contribute to uncontrolled cell growth and tumor formation. For instance, PTP1B is often overexpressed in breast and ovarian cancers, while mutations in SHP2 are linked to various leukemias and solid tumors. nih.govpatsnap.com
Diabetes and Obesity: PTP1B is a negative regulator of insulin (B600854) signaling. Its inhibition has been shown to enhance insulin sensitivity, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govpatsnap.com
Autoimmune Disorders: PTPs such as CD45 and LYP (PTPN22) are key regulators of immune cell activation. nih.govresearchgate.net Their dysregulation is strongly associated with autoimmune diseases like type 1 diabetes, rheumatoid arthritis, and multiple sclerosis. nih.govpatsnap.com
Neurological Diseases: PTPs are also involved in neuronal signaling, and their dysfunction can contribute to neurodegenerative disorders. nih.gov
Tuberculosis: The PTPs, PTP A and PTP B, are essential for the survival of Mycobacterium tuberculosis within host cells. researchgate.net
Historical Context and Evolution of PTP Inhibitor Discovery
The recognition of PTPs as critical regulators of cellular signaling and their association with various diseases sparked significant interest in developing inhibitors as potential therapeutic agents. patsnap.comresearchgate.net Early research in this area faced considerable challenges. One of the initial PTP inhibitors studied was vanadate (B1173111), a small molecule that mimics the phosphate (B84403) group. patsnap.com While effective at inhibiting a broad range of PTPs, its lack of specificity and potential toxicity have limited its clinical use. patsnap.comnih.gov
The high degree of conservation in the active sites of PTPs has made the development of selective inhibitors a major hurdle. researchgate.netresearchgate.net However, advancements in techniques like high-throughput screening and structure-based drug design have paved the way for the discovery of more specific and potent PTP inhibitors. pnas.orgnih.gov Researchers have employed various strategies, including biology-oriented synthesis, which utilizes natural product-inspired compound collections to identify novel inhibitor classes. pnas.orgnih.gov The discovery of allosteric inhibitors, which bind to sites other than the active site to modulate enzyme activity, represents another significant breakthrough in the field. researchgate.net These efforts have led to the identification of several promising PTP inhibitor candidates that are currently in various stages of preclinical and clinical development. patsnap.combenthamscience.com
Overview of PTP Inhibitor V Dihydrate (PHPS1) as a Foundational Research Tool
This compound, also known as Phenylhydrazonopyrazolone sulfonate 1 (PHPS1), has emerged as a valuable tool in the study of PTP-mediated signaling pathways. pnas.orgselleckchem.com It is a cell-permeable compound that acts as a competitive inhibitor, targeting the active site of PTPs. pnas.orgsigmaaldrich.com
Identification and Early Characterization of this compound
PHPS1 was identified through a high-throughput in silico screening of a large compound library, a process that used a computer model of the Shp2 PTP domain. pnas.orgnih.gov This virtual screening approach allowed for the rapid identification of potential inhibitors that could bind to the catalytic site of Shp2. pnas.org
Subsequent biochemical assays confirmed PHPS1 as a potent and, importantly, a selective inhibitor of Shp2. pnas.org It exhibits significantly less inhibitory activity against other closely related PTPs, such as Shp1 and PTP1B. pnas.orgnih.gov This selectivity is a crucial attribute for a research tool, as it allows for the specific investigation of Shp2's function without significantly affecting other phosphatases. pnas.org Early characterization demonstrated that PHPS1 could inhibit Shp2-dependent cellular processes, including cell scattering and branching morphogenesis induced by hepatocyte growth factor/scatter factor (HGF/SF). pnas.orgnih.gov Furthermore, it was shown to block downstream signaling events regulated by Shp2. pnas.orgselleckchem.com
Table 1: Inhibitory Activity of PHPS1 against various PTPs
| PTP Target | IC₅₀ (µM) | Kᵢ (µM) |
| Shp2 | 2.1 nih.govsigmaaldrich.comcaymanchem.com | 0.73 pnas.orgselleckchem.comcaymanchem.com |
| ECPTP | 5.4 sigmaaldrich.comcaymanchem.com | - |
| PTP1B | 19 sigmaaldrich.comcaymanchem.com | - |
| Shp1 | 30 sigmaaldrich.comcaymanchem.com | - |
| MptpA | 39 sigmaaldrich.comcaymanchem.com | - |
IC₅₀ represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity in vitro. Kᵢ is the inhibition constant, a measure of the inhibitor's binding affinity to the enzyme.
Properties
CAS No. |
2649087-82-9 |
|---|---|
Molecular Formula |
C21H19N5O8S |
Molecular Weight |
501.5 |
Purity |
97 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Biology of Ptp Inhibitor V Dihydrate
Chemical Synthesis Pathways for PTP Inhibitor V Dihydrate
The chemical synthesis of vanadium-based PTP inhibitors is centered on coordination chemistry, where a central vanadium ion is complexed with one or more organic ligands. The specific pathways can be tailored to produce compounds with either a vanadyl ([VO]²⁺, vanadium IV) or a dioxovanadium ([VO₂]⁺, vanadium V) core.
The primary synthetic route involves the reaction of a vanadium salt with selected organic ligands in an appropriate solvent. The reaction is typically a straightforward self-assembly process where the ligands displace water or other weakly bound groups from the vanadium coordination sphere.
A general schematic for the synthesis can be represented as: Vanadium Precursor + Organic Ligand(s) --(Solvent, Temperature)--> [Vanadium-Ligand Complex]
For example, the synthesis of a dioxovanadium(V) complex often starts with a V(V) precursor like sodium orthovanadate (Na₃VO₄). A representative synthesis for a related compound involves dissolving the vanadium precursor and a polycarboxylate ligand, such as dipicolinic acid (dipic), in water. Subsequent addition of another organic ligand, like 2-phenylpyridine, can lead to the formation of the final crystalline product upon slow evaporation. nih.gov
Similarly, oxovanadium(IV) complexes, which can also be potent PTP inhibitors, are typically synthesized starting from a V(IV) salt like vanadyl sulfate (B86663) (VOSO₄). The reaction of VOSO₄ with ligands like dipicolinic acid and a bipyridyl derivative (e.g., 4,4′-dimethoxy-2,2′-bipyridyl, dmbipy) in an aqueous solution yields the desired complex, such as [VO(dipic)(dmbipy)]·2H₂O. nih.govresearchgate.net
Optimizing the synthesis of vanadium-based PTP inhibitors is crucial for achieving high yields and ensuring the purity required for biological evaluation. Key parameters that are systematically adjusted include:
Stoichiometry: The molar ratio of the vanadium precursor to the organic ligands is carefully controlled to favor the formation of the desired complex over side products.
Solvent System: The choice of solvent (e.g., water, methanol, ethanol, or a mixture) can significantly influence the solubility of reactants and the crystallization of the final product.
Temperature and Reaction Time: These parameters are optimized to ensure the reaction goes to completion without causing decomposition of the reactants or products.
pH Control: The pH of the reaction mixture can affect the protonation state of the ligands and the stability of the vanadium species, thereby influencing the outcome of the coordination reaction.
Purity is typically achieved through recrystallization. The crude product is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure crystalline complex precipitates, leaving impurities behind in the solution. The final purity is often confirmed by techniques such as elemental analysis and X-ray crystallography.
Precursor Chemistry and Structural Building Blocks
The properties of the final PTP inhibitor are dictated by the choice of its fundamental components: the vanadium source and the organic ligands.
Vanadium Precursors: The selection of the initial vanadium salt is the first step in the synthesis. Common precursors include:
Vanadyl Sulfate (VOSO₄): A common starting material for oxovanadium(IV) complexes.
Sodium Orthovanadate (Na₃VO₄): A standard precursor for dioxovanadium(V) and other V(V) complexes. nih.govnih.gov
Vanadium(IV) and (V) Chlorides (VCl₄, VCl₅): Used in non-aqueous synthetic routes. wikipedia.org
Structural Building Blocks (Organic Ligands): Organic ligands are critical as they complete the coordination sphere of the vanadium ion and are instrumental in determining the complex's structure, stability, and interaction with the target enzyme. researchgate.net A wide variety of ligands are employed, including:
Polycarboxylate Ligands: Such as dipicolinic acid (dipic) and iminodiacetic acid (ida), which can form stable chelate rings with the vanadium center. nih.gov
Polypyridyl Derivatives: Ligands like bipyridine (bipy), 4,4′-dimethoxy-2,2′-bipyridyl (dmbipy), and 1,10-phenanthroline (B135089) provide nitrogen donor atoms and can influence the electronic properties and planarity of the complex. researchgate.net
Schiff Bases: These are versatile ligands formed from the condensation of an amine and an aldehyde or ketone. They can be designed to have multiple donor atoms (N, O) and can incorporate chiral centers. researchgate.netnih.gov
Maltol and its Derivatives: Used in well-known inhibitors like BMOV (bis(maltolato)oxidovanadium(IV)). researchgate.net
The modification of these complexes by introducing different organic ligands is a key therapeutic strategy, as specific ligands can modulate the potency of phosphatase inhibition. researchgate.net
Chemoenzymatic and Stereoselective Synthetic Approaches
To create more complex and specific PTP inhibitors, advanced synthetic methods are being explored.
Chemoenzymatic Approaches: While not yet standard for the synthesis of vanadium PTP inhibitors themselves, chemoenzymatic strategies are emerging in organovanadium chemistry. For instance, vanadium-dependent haloperoxidase (VHPO) enzymes have been used to catalyze specific oxidation reactions. chemrxiv.org This approach highlights the potential for using enzymes to synthesize complex, functionalized organic ligands that could later be incorporated into PTP inhibitors, offering a pathway to novel and highly specific molecular architectures.
Stereoselective Synthetic Approaches: Many biological targets, including enzymes, are chiral. Therefore, the stereochemistry of an inhibitor can be critical for its activity. Stereoselective synthesis aims to produce a single desired stereoisomer of a chiral molecule. In the context of vanadium inhibitors, this is achieved by using chiral organic ligands. For example, Schiff bases derived from chiral amino alcohols or enantiomerically pure BINOL derivatives can be complexed with vanadium. nih.govacs.orgresearchgate.net This results in chiral vanadium complexes where the spatial arrangement of the ligands is precisely controlled. This strategy is vital for investigating how different stereoisomers interact with the PTP active site, potentially leading to inhibitors with enhanced potency and selectivity. acs.orgacs.org
Derivatization and Analog Generation Strategies for this compound
Derivatization is a key strategy in medicinal chemistry used to explore the structure-activity relationship (SAR) of a lead compound. By systematically modifying the structure of a parent inhibitor and evaluating the biological activity of the resulting analogs, researchers can identify the chemical features responsible for its potency and selectivity.
For vanadium-based PTP inhibitors, this strategy primarily involves the modification of the organic ligands. researchgate.net A series of related complexes can be synthesized by making small, deliberate changes to the ligand structure, such as:
Varying Ligand Type: Creating a series of complexes with different classes of ligands (e.g., dipicolinate vs. iminodiacetate). nih.gov
Substituting the Ligand Backbone: Introducing different functional groups (e.g., methyl, methoxy, or halogen groups) onto the ligand's aromatic rings. An example is the comparison between a bipyridine ligand and a dimethoxy-bipyridine ligand. nih.gov
Changing Chelate Ring Size: Modifying the linker between donor atoms in a ligand to alter the geometry and stability of the resulting complex.
By comparing the PTP1B inhibitory activity (IC₅₀ values) of these analogs, a clear SAR can be established. This information guides the rational design of next-generation inhibitors with improved therapeutic properties. For example, a study of five different oxovanadium(IV) and dioxovanadium(V) complexes showed that the choice of both the polycarboxylate and the secondary aromatic ligand significantly impacted the inhibitory effect on PTP1B. nih.gov
Table 1: Inhibitory Activity of Vanadium Complex Analogs against PTP1B This table illustrates the effect of ligand derivatization on inhibitory potency. Data sourced from Drzeżdżon et al. (2022). nih.gov
| Compound Name | Vanadium Core | Primary Ligand | Secondary Ligand | IC₅₀ (nM) |
|---|---|---|---|---|
| Compound 1 | VO(IV) | dipic | H₂O | 415.7 ± 18.2 |
| Compound 2 | VO(IV) | dipic | bipy | 464.2 ± 33.7 |
| Compound 3 | VO(IV) | ida | bipy | 665.1 ± 13.9 |
| Compound 4 | VO(IV) | dipic | dmbipy | 185.4 ± 9.8 |
| Compound 5 | VO₂(V) | dipic | 2-phepyH | 167.2 ± 8.0 |
Molecular Mechanisms of Ptp Inhibitor V Dihydrate Action
Enzymatic Inhibition Kinetics and Potency Profiling
The inhibitory effects of PTP Inhibitor V compounds are quantified through detailed kinetic studies and potency assessments against their target phosphatases.
Determination of IC₅₀ and Kᵢ Values for Target PTPs (e.g., Shp-2)
The potency of vanadium compounds as PTP inhibitors varies significantly depending on the specific compound and the experimental conditions. Sodium orthovanadate, a foundational vanadium inhibitor, has demonstrated a wide range of potency against Shp-2. In enzymatic assays using the Shp-2 PTP domain, the half-maximal inhibitory concentration (IC₅₀) for sodium orthovanadate has been measured at 620 μM. nih.gov Studies conducted in intact cultured hepatocytes revealed IC₅₀ values between 2-20 μM for PTPs in particulate fractions and 30-50 μM for those in cytosolic fractions, which include Shp-2. nih.gov
More complex peroxovanadium (bpV) compounds exhibit substantially higher potency. For instance, bpV(bipy) inhibits PTP-1B with an IC₅₀ of 164 nM, and bpV(phen) inhibits the same enzyme with an IC₅₀ of 920 nM. hellobio.commedchemexpress.com Another related compound, bpV(bipy), shows a Kᵢ (inhibition constant) of 100 nM for the dephosphorylation of the insulin (B600854) receptor. sigmaaldrich.com While specific values for these potent bpV compounds against Shp-2 are not detailed in the cited literature, their nanomolar potency against other PTPs underscores the potential for developing highly active vanadium-based inhibitors.
| Compound | Target PTP | Potency (IC₅₀ / Kᵢ) | Reference |
|---|---|---|---|
| Sodium Orthovanadate | Shp-2 (PTP domain) | 620 μM (IC₅₀) | nih.gov |
| Sodium Orthovanadate | PTPs (particulate fraction, incl. Shp-2) | 2-20 μM (IC₅₀) | nih.gov |
| bpV(bipy) | PTP-1B | 164 nM (IC₅₀) | hellobio.com |
| bpV(phen) | PTP-1B | 920 nM (IC₅₀) | medchemexpress.com |
| bpV(bipy) | Insulin Receptor PTP | 100 nM (Kᵢ) | sigmaaldrich.com |
Kinetic Mechanism of PTP Inhibition (e.g., Competitive, Substrate-Competitive)
The primary kinetic mechanism for vanadate-based PTP inhibition is competitive. nih.govnih.gov This is due to the structural similarity between the vanadate (B1173111) ion (VO₄³⁻) in its +5 oxidation state and the phosphate (B84403) group (PO₄³⁻) of a phosphotyrosine substrate. nih.govscbt.com Vanadate adopts a tetrahedral geometry that allows it to bind effectively to the highly conserved PTP active site, directly competing with the endogenous substrate for access to the catalytic machinery. nih.gov The reversibility of this inhibition has been demonstrated, as the chelating agent EDTA can fully reverse vanadate's inhibitory effect. nih.gov
In addition to reversible competitive inhibition, some peroxidovanadium complexes can act as irreversible inhibitors. nih.gov This mechanism involves the oxidation of the essential catalytic cysteine residue within the PTP active site, rendering the enzyme permanently inactive. nih.govnih.gov
Quantitative Analysis of Enzyme-Inhibitor Interactions
The interaction between vanadate and the PTP active site is a well-defined molecular event. As a phosphate analog, orthovanadate enters the active site and forms a stable, trigonal bipyramidal transition-state complex. nih.gov This structure is stabilized by a network of hydrogen bonds with residues in the PTP signature motif, also known as the P-loop, which is responsible for binding the phosphate moiety of the substrate. nih.gov This mimicry of the enzymatic transition state is what makes vanadate an effective competitive inhibitor. The inhibition by sodium orthovanadate is reversible, as it does not involve the formation of a covalent bond with the enzyme. nih.gov
PTP Target Identification and Selectivity Profiling of PTP Inhibitor V Dihydrate
A critical aspect of any enzyme inhibitor is its selectivity for the intended target over other related enzymes.
Specificity Against Shp-2 and Other PTP Isoforms (e.g., ECPTP, PTP1B, Shp1, PTPH1, STEP)
Vanadium compounds, particularly simple forms like sodium orthovanadate, are generally regarded as broad-spectrum PTP inhibitors, or "pan-inhibitors". nih.govresearchgate.net This lack of specificity arises because they target the highly conserved active site common to most PTPs. However, studies have shown that vanadate can exert differential inhibition among various PTPs, including Shp-2. nih.gov Furthermore, vanadate is significantly more selective for protein tyrosine phosphatases over protein serine/threonine phosphatases, with one study noting that 50- to 150-fold higher concentrations were required to inhibit the serine phosphatase, protein phosphatase 1. nih.gov
More complex organo-vanadium compounds can achieve a greater degree of selectivity. For example, bpV(phen) displays preferential inhibition, with an IC₅₀ of 38 nM for PTEN, compared to 343 nM for PTPβ and 920 nM for PTP-1B. sigmaaldrich.comscientificlabs.ie Similarly, bpV(bipy) shows selectivity between isoforms, inhibiting PTP-β (IC₅₀ = 18 nM) more potently than PTP-1B (IC₅₀ = 164 nM). hellobio.com This demonstrates that while the vanadate core interacts with the conserved active site, the associated organic ligands can interact with non-conserved regions nearby, conferring a degree of selectivity for different PTP isoforms.
| Compound | Target PTP | IC₅₀ | Reference |
|---|---|---|---|
| bpV(phen) | PTEN | 38 nM | sigmaaldrich.comscientificlabs.ie |
| PTPβ | 343 nM | ||
| PTP-1B | 920 nM | ||
| bpV(bipy) | PTP-β | 18 nM | hellobio.com |
| PTP-1B | 164 nM |
Comparative Selectivity with Other Known PTP Inhibitors
The broad-spectrum nature of vanadate stands in contrast to many modern, highly selective PTP inhibitors, particularly those targeting Shp-2. The development of specific inhibitors has been challenging due to the high degree of conservation in the catalytic sites across the PTP family. nih.gov Consequently, many newer inhibitors achieve selectivity by binding to allosteric sites, which are less conserved than the active site.
For example, the allosteric inhibitor SHP099 is highly selective for Shp-2. medchemexpress.com Other compounds, such as NSC-87877, are potent active-site inhibitors of both Shp-2 (IC₅₀ = 0.318 μM) and its close homolog Shp-1 (IC₅₀ = 0.355 μM), demonstrating high potency but low selectivity between these two isoforms. medchemexpress.com In contrast, another compound, 57774, was found to be a potent Shp-2 inhibitor (IC₅₀ = 0.8 μM) with excellent selectivity, showing over 200-fold weaker inhibition of Shp-1 (IC₅₀ = 164.4 μM). mdpi.com
When compared to these highly selective agents, the micromolar potency and broad specificity of sodium orthovanadate (IC₅₀ for Shp-2 = 2-620 μM) highlight the trade-off between targeting the conserved active site, as vanadate does, and achieving high isoform specificity. nih.govnih.gov
Molecular Binding Interactions and Structural Characterization
The precise molecular interactions of a specific compound designated "this compound" with protein tyrosine phosphatases (PTPs) are not detailed in the available scientific literature. However, the nomenclature suggests a vanadium-based compound, likely in its +5 oxidation state as a vanadate derivative. Vanadates are a well-documented class of PTP inhibitors that function as phosphate analogs. nih.govpatsnap.com Therefore, this section will discuss the molecular mechanisms of vanadate and related vanadium compounds as representative inhibitors of PTPs, providing a scientifically grounded framework for understanding the likely actions of "this compound."
Analysis of Active Site Targeting and Phosphotyrosine Mimicry
Vanadium-based compounds, particularly orthovanadate (VO43-), are renowned for their ability to inhibit PTPs by acting as transition-state analogs of the phosphate group of phosphotyrosine (pTyr). nih.govpatsnap.com This mimicry is central to their inhibitory mechanism. The orthovanadate ion shares key structural and electronic features with the phosphate group, including a tetrahedral geometry and a negative charge. nih.govresearchgate.net These similarities allow it to fit into the highly conserved active site of PTPs.
The PTP active site is characterized by a signature motif, HC(X)5R, which contains a nucleophilic cysteine residue essential for catalysis. The catalytic process involves this cysteine attacking the phosphorus atom of the pTyr substrate. Vanadate, by binding in this active site, effectively blocks the access of the natural substrate. It forms a stable, trigonal bipyramidal adduct with the enzyme, mimicking the geometry of the transition state of the dephosphorylation reaction. nih.gov This interaction is stabilized by a network of hydrogen bonds with residues in the active site pocket, further anchoring the inhibitor and preventing the catalytic cycle from proceeding. nih.gov As a result, vanadate typically acts as a competitive, reversible inhibitor for a broad range of PTPs. researchgate.net
It is important to note that some more complex vanadium compounds, such as peroxidovanadium complexes, can lead to irreversible inhibition by oxidizing the catalytic cysteine residue. nih.gov
Computational Approaches: Molecular Docking and Dynamics Simulations
While specific molecular docking and dynamics simulations for "this compound" are not available, extensive computational studies have been performed on other PTP inhibitors, including vanadate-based compounds, to elucidate their binding modes and inhibitory mechanisms. These computational approaches are crucial for understanding the dynamic nature of the enzyme-inhibitor interaction.
Molecular Docking: Docking simulations are used to predict the preferred binding orientation of an inhibitor within the PTP active site. For vanadate and its derivatives, these studies consistently show the inhibitor occupying the catalytic pocket, forming interactions with key residues of the P-loop (phosphate-binding loop). nih.gov Docking studies on other, more complex oxovanadium(IV) and dioxovanadium(V) complexes suggest that these compounds can also interact with and stabilize the WPD-loop, a flexible loop that plays a crucial role in catalysis. nih.gov The specific interactions predicted by docking can help explain the inhibitory potency and selectivity of different compounds.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the conformational changes in both the inhibitor and the enzyme over time. For PTP1B, a major therapeutic target, MD simulations have been instrumental in understanding allosteric inhibition. nih.gov Simulations have shown how the binding of an allosteric inhibitor can induce conformational changes that are transmitted from a distant site to the active site, ultimately inhibiting catalysis. nih.gov For active-site inhibitors like vanadate, MD simulations can confirm the stability of the binding mode predicted by docking and reveal subtle changes in the protein's structure upon inhibitor binding, such as movements in the WPD-loop. mdpi.com For instance, simulations have helped confirm that vanadate binding can lock the WPD-loop in a closed conformation, which is a key aspect of its inhibitory action. mdpi.com
X-ray Crystallographic Studies of PTP-PTP Inhibitor V Dihydrate Complexes (if available, or similar PTP inhibitors)
No X-ray crystal structures of a PTP in complex with "this compound" have been deposited in the Protein Data Bank (PDB). However, numerous crystal structures of PTP1B and other PTPs complexed with vanadate and other inhibitors provide critical insights into the structural basis of PTP inhibition.
Crystal structures of PTP1B with bound vanadate confirm that the inhibitor sits (B43327) in the active site, directly interacting with the catalytic machinery. mdpi.com These structures reveal the atomic details of the phosphotyrosine mimicry, showing how vanadate establishes a network of interactions with the surrounding amino acid residues, effectively competing with the substrate.
Furthermore, crystallographic studies of PTP1B with other classes of inhibitors have been pivotal in drug discovery. For example, the structure of PTP1B in complex with a bidentate inhibitor revealed that the compound simultaneously binds to the active site and a nearby non-catalytic site, providing a basis for designing more potent and selective inhibitors. nih.gov There are also crystal structures of PTP1B with allosteric inhibitors, which bind to a site distinct from the active site (approximately 20 Å away). mdpi.com These structures show how binding at this allosteric site can induce long-range conformational changes that prevent the closure of the catalytically essential WPD loop, thereby inhibiting the enzyme. researchgate.netelifesciences.org
The table below summarizes key PDB entries for PTP1B in complex with various inhibitors, illustrating different binding modes.
| PDB ID | Inhibitor Type | Binding Site | Key Structural Feature |
| 7L0H | Vanadate (Transition state analog) | Active Site | WPD-loop in a closed conformation. mdpi.com |
| 5K9V | Peptide-based inhibitor | Active Site | Demonstrates interactions with the catalytic pocket. acs.org |
| 1T48 | Allosteric Inhibitor | Allosteric Site (α3-α6-α7 helices) | Binds to a site ~20 Å from the active site, inducing conformational changes. mdpi.com |
| 4I8N | Dual-site inhibitor | Active and Allosteric Sites | Compound engages both the catalytic and an allosteric site. researchgate.net |
Allosteric Modulation and Conformational Changes Induced by this compound
There is no specific information on allosteric modulation by "this compound." Vanadate itself is a classic active-site directed competitive inhibitor and is not known to be an allosteric modulator. researchgate.net However, the concept of allosteric inhibition is a key strategy in the development of selective PTP inhibitors, and it is possible that more complex vanadium compounds could exhibit such properties.
Allosteric inhibitors bind to a site on the enzyme that is spatially distinct from the active site. This binding event triggers a conformational change that propagates through the protein structure to the active site, altering its geometry or dynamics and thereby reducing or abolishing catalytic activity. patsnap.com This mechanism offers a significant advantage over active-site inhibition, as allosteric sites are generally less conserved among PTP family members, allowing for the development of more selective inhibitors. nih.gov
In PTP1B, a well-characterized allosteric site is formed by the α3, α6, and α7 helices. mdpi.com Binding of inhibitors to this site prevents the movement of the WPD loop into the closed, catalytically competent conformation. researchgate.net This is a prime example of how allosteric modulation can control enzyme function.
Conformational changes are integral to PTP catalysis, particularly the movement of the WPD loop. Upon substrate binding, this loop closes over the active site. Inhibitors can influence this dynamic. While active-site inhibitors like vanadate tend to stabilize the closed conformation, nih.gov some allosteric inhibitors function by preventing this very conformational change. researchgate.net Another significant conformational change can be induced by the oxidation of the catalytic cysteine, which leads to an inactive state of the enzyme. nih.gov Some novel therapeutic strategies aim to develop molecules that specifically recognize and stabilize this oxidized, inactive conformation of PTP1B. nih.gov
Cellular and Subcellular Effects of Ptp Inhibitor V Dihydrate
Modulation of Cellular PTP Activity and Protein Tyrosine Phosphorylation
Measurement of Intracellular PTP Inhibition by PTP Inhibitor V Dihydrate
Verifying the intracellular activity of this compound is crucial to understanding its cellular effects. Several methods can be employed to measure the inhibition of PTPs within a cellular context. researchgate.net One common approach involves treating cells with the inhibitor, preparing cell lysates, and then performing an in vitro phosphatase assay. selleckchem.com This assay typically uses a generic phosphotyrosine peptide substrate and measures the release of free phosphate (B84403), often via a colorimetric reaction. sigmaaldrich.com
A more direct method for assessing intracellular activity utilizes cell-permeable, fluorogenic substrates. nih.gov These molecules, such as those containing phosphorylated coumaryl amino propionic acid (pCAP), are taken up by living cells. researchgate.net Intracellular PTPs cleave the phosphate group, causing the molecule to fluoresce, which can be quantified using flow cytometry or fluorescence microscopy. researchgate.netnih.gov In the presence of an effective inhibitor like this compound, this dephosphorylation is blocked, resulting in attenuated fluorescence. nih.gov Another technique is the modified in-gel phosphatase assay, where cell lysates are separated by SDS-PAGE, and the renatured enzymes are tested for activity against a substrate embedded in the gel. nih.gov
Table 1: Methods for Measuring Intracellular PTP Inhibition
| Method | Principle | Readout | Advantages | Limitations |
|---|---|---|---|---|
| Cell Lysate Assay | Measures PTP activity from treated cells on an artificial substrate. | Colorimetric or Fluorometric | High-throughput potential; quantitative. | Does not measure activity in intact cellular compartments. |
| Fluorogenic Probes | A cell-permeable, non-fluorescent substrate becomes fluorescent upon dephosphorylation by intracellular PTPs. | Cellular Fluorescence | Measures activity in live, intact cells; allows for single-cell analysis. | Substrate specificity can be a challenge; requires specialized probes. |
| Western Blotting | Measures the phosphorylation status of a specific PTP substrate using phospho-specific antibodies. | Band Intensity | High specificity for a particular signaling pathway; widely available reagents. | Semi-quantitative; indirect measure of enzyme activity. |
| In-Gel PTPase Assay | Renaturation of PTPs after SDS-PAGE and detection of activity against a substrate embedded in the gel. | Radioactive or Colorimetric Signal | Identifies active PTPs by molecular weight. | Labor-intensive; uses denatured proteins. nih.gov |
Global and Specific Alterations in Tyrosine Phosphorylation Patterns
The specificity of a PTP inhibitor determines its impact on the cellular phosphoproteome. Broad-spectrum or pan-PTP inhibitors, such as pervanadate, cause a dramatic and global increase in protein tyrosine phosphorylation. nih.govnih.gov In contrast, a selective inhibitor like this compound, which primarily targets Shp2, is expected to augment the phosphorylation level of only a single or a small subset of proteins that are direct substrates of Shp2. nih.gov
Table 2: Expected Phosphorylation Changes Induced by a Specific Shp2 Inhibitor | Protein Target | Role in Signaling | Expected Change with Inhibitor | Rationale | | :--- | :--- | :--- | :--- | :--- | | Gab1 (p85 binding sites) | Scaffolding adapter in RTK pathways | Increased Phosphorylation | Shp2 dephosphorylates these sites to negatively regulate PI3K binding. nih.govnih.gov | | Sprouty | Negative regulator of RAS activation | Increased Phosphorylation | Shp2 dephosphorylates and inactivates Sprouty. scientificarchives.comresearchgate.net | | RAS | GTPase, key MAPK pathway activator | Decreased Activity | Shp2 promotes RAS activation; inhibition blocks this. patsnap.comresearchgate.net | | ERK1/2 | Downstream MAPK pathway kinase | Decreased Phosphorylation | As a key downstream effector of the RAS-MAPK pathway, ERK1/2 activity is reduced upon Shp2 inhibition. scientificarchives.comresearchgate.net |
Impact on Intracellular Signaling Networks
Shp-2-Dependent Signaling Pathway Regulation
Shp2 is a critical positive regulator of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival. patsnap.comscientificarchives.com Upon stimulation by growth factors, Shp2 is recruited to activated receptor complexes and promotes the sustained activation of RAS. tandfonline.comresearchgate.net It achieves this through several mechanisms, including the dephosphorylation and inactivation of RAS signaling inhibitors like Sprouty. scientificarchives.com
By specifically targeting the enzymatic activity of Shp2, this compound interrupts this signaling cascade. patsnap.com Inhibition of Shp2 prevents the dephosphorylation of its substrates, leading to a halt in the downstream signaling that drives cell proliferation. patsnap.com Research has demonstrated that potent and selective Shp2 inhibitors effectively block growth factor-induced sustained phosphorylation of downstream effectors like the MAP kinases Erk1/2. This targeted disruption of Shp2-dependent signaling underscores the compound's specific mechanism of action.
Modulation of Receptor Tyrosine Kinase (RTK) Signaling Cascades (e.g., EGFR, Insulin (B600854) Receptor)
Shp2 plays a complex, often receptor-specific, role in signaling downstream of various RTKs, including the epidermal growth factor receptor (EGFR) and the insulin receptor. tandfonline.comnih.gov It generally acts as a positive transducer, linking activated RTKs to the RAS-MAPK pathway. aacrjournals.org For instance, Shp2 is required for the full and sustained activation of Erk in response to EGF and other growth factors. tandfonline.com Therefore, treatment with this compound is expected to dampen or block these downstream signals. aacrjournals.org
Cross-Talk with Other Signaling Pathways (e.g., MAPK, PI3K/Akt, STAT)
Intracellular signaling is not linear but exists as a highly integrated network with significant cross-talk between pathways. portlandpress.comnih.gov Shp2 is a critical node in this network, influencing several major signaling cascades beyond the canonical RAS-MAPK pathway. researchgate.net
MAPK Pathway : As established, Shp2 is a primary positive regulator of the RAS/MAPK pathway. patsnap.com Inhibition with this compound directly suppresses this cascade, leading to reduced phosphorylation of kinases like ERK1/2. researchgate.netaacrjournals.org
PI3K/Akt Pathway : The interaction is complex. Shp2 can positively mediate signals to the PI3K/Akt pathway, in part by counteracting RasGAP, a negative regulator. aacrjournals.org However, as seen in EGFR signaling, it can also negatively regulate PI3K by dephosphorylating Gab1. nih.govnih.gov Therefore, the net effect of this compound on PI3K/Akt signaling can be stimulatory or inhibitory depending on the cellular context. nih.govaacrjournals.org
STAT Pathway : Signal Transducer and Activator of Transcription (STAT) proteins are key components of cytokine signaling. Shp2 has been shown to be involved in the regulation of STAT activation. For instance, some studies indicate that PTPN2, another phosphatase, dephosphorylates STAT3, and its inhibition leads to increased STAT3 phosphorylation. bmbreports.org Shp2 can also influence STAT signaling, often by modulating the activity of Janus kinases (JAKs) or the receptors themselves. The recruitment of Shp2 can be crucial for the proper activation or deactivation of the JAK/STAT pathway in response to specific cytokines. researchgate.net
Table 3: Summary of this compound's Impact on Key Signaling Pathways
| Signaling Pathway | General Role of Shp2 | Effect of this compound | Key Mediators Affected |
|---|---|---|---|
| MAPK | Positive Regulator | Inhibition | RAS, RAF, MEK, ERK1/2 researchgate.net |
| PI3K/Akt | Context-Dependent (Positive or Negative) | Inhibition or Activation | Gab1, RasGAP, PI3K, Akt nih.govaacrjournals.org |
| JAK/STAT | Modulator | Altered Signaling | JAKs, STATs researchgate.net |
Functional Cellular Responses In Vitro
Effects on Cell Proliferation and Apoptosis
This compound exerts significant effects on cell proliferation and apoptosis, largely through its ability to modulate signaling pathways that govern cell cycle progression and programmed cell death. By inhibiting PTPs, vanadium compounds can lead to the hyperphosphorylation of receptor tyrosine kinases and their downstream effectors, often resulting in altered cell growth and survival outcomes. nih.govresearchgate.net
Numerous studies have demonstrated that vanadium compounds can inhibit the proliferation of various cancer cell lines. nih.govnih.gov For instance, sodium metavanadate has been shown to induce G2/M cell cycle arrest in prostate cancer cells. nih.gov This cell cycle arrest is often a precursor to apoptosis. The induction of apoptosis by vanadium compounds is a well-documented phenomenon and is frequently linked to the generation of reactive oxygen species (ROS), activation of caspases, and modulation of key apoptotic regulators like the p53 and Fas/FasL signaling pathways. nih.govnih.govcore.ac.uk Vanadate (B1173111) has been shown to induce p53 activation through the generation of hydrogen peroxide, leading to apoptosis in mouse epidermal cells. nih.gov Furthermore, in neuronal progenitor cells, vanadate treatment can trigger apoptosis by activating JNKs and inducing Fas ligand expression. core.ac.uk
The specific cellular response to this compound, whether it be proliferation, cell cycle arrest, or apoptosis, is often cell-type and concentration-dependent. mdpi.com
| Cell Line | Vanadium Compound | Observed Effect | Key Findings |
| Human Lung Cancer Cells | Sodium Metavanadate (NaVO₃), Vanadium(IV) Sulfate (B86663) Oxide (VOSO₄) | Increased ROS, Apoptosis | VOSO₄ induced a higher level of ROS compared to NaVO₃. nih.gov |
| Prostate Cancer Cells | Sodium Metavanadate (NaVO₃) | G2/M Cell Cycle Arrest | Increased phosphorylation of cdc2 at Tyr-15. nih.gov |
| Mouse Epidermal JB6 Cells | Vanadate | p53-dependent Apoptosis | Mediated by hydrogen peroxide generation. nih.gov |
| Cerebellar Granule Progenitors | Vanadate | Apoptosis | Activation of JNKs and Fas-FADD-Caspase-8 pathway. core.ac.uk |
| Human Hepatocarcinoma (HepG2) | Macrocyclic Tetranuclear Oxovanadium(V) | Apoptosis and Pyroptosis | Increased caspase-3 activity and reduced Bcl-2 expression. researcher.life |
Modulation of Cellular Migration and Invasion Dynamics
Cellular migration and invasion are critical processes in both normal physiological events and pathological conditions like cancer metastasis. PTPs play a crucial role in regulating the signaling pathways that control cell motility, including the dynamics of the cytoskeleton and focal adhesions. Inhibition of PTPs by vanadium compounds can, therefore, significantly impact these processes.
In vitro studies have shown that PTP inhibitors can suppress the migration and invasion of various cancer cells. nih.govmdpi.com The mechanisms underlying these effects often involve the disruption of signaling pathways that promote cell movement and the degradation of the extracellular matrix. For example, inhibiting PTPs can affect the phosphorylation status of key proteins in focal adhesion complexes, such as focal adhesion kinase (FAK) and Src, which are central to cell migration. mdpi.com Furthermore, the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate invasion, can also be modulated by PTP inhibitor treatment. nih.gov
The table below summarizes findings from studies investigating the effects of PTP inhibition on cell migration and invasion. While these studies may not use a compound explicitly named "this compound," they utilize inhibitors that target the same class of enzymes, providing insight into the expected effects.
| Cell Line | Inhibitor Type | Assay | Key Findings on Migration/Invasion |
| PC3 Prostate Cancer | Triazaspirane Derivative (FAK/Src inhibitor) | Wound-healing, Boyden chamber | Significant inhibition of cell migration and invasion; decreased expression of p-FAK and p-Src. mdpi.com |
| SKOV3 and MDA-MB-231 | Recombinant Tyrosine-Sulfated Haemathrin (Thrombin Inhibitor) | Wound healing, Transwell | Significantly diminished thrombin-promoted cell migration and invasion. nih.gov |
| PC3 Prostate Cancer | MMP-9 Silencing | Transwell chamber | Reduced ability of cells to migrate through a collagen layer. nih.gov |
Gene Expression and Proteomic Profiling in Response to this compound
The widespread impact of this compound on cellular signaling pathways inevitably leads to significant alterations in gene expression and the proteomic landscape of the cell. By maintaining proteins in a hyperphosphorylated state, these inhibitors can activate or inhibit transcription factors and other signaling molecules that control the expression of a vast array of genes.
Proteomic approaches would be invaluable in identifying the specific proteins and pathways that are most affected by this compound treatment. Such studies could reveal novel targets and provide a more holistic understanding of the compound's mechanism of action. Expected findings from such analyses would likely include changes in the expression of proteins involved in:
Cell cycle regulation (e.g., cyclins, CDKs)
Apoptosis (e.g., caspases, Bcl-2 family proteins)
Cell signaling (e.g., kinases, phosphatases, adapter proteins)
Cytoskeletal organization and cell adhesion
| Analysis Type | Potential Findings | Implication |
| Gene Expression Profiling (Microarray/RNA-seq) | Upregulation of pro-apoptotic genes (e.g., BAX, PUMA); Downregulation of anti-apoptotic genes (e.g., BCL2); Altered expression of cell cycle regulators. | Elucidates the transcriptional basis for observed effects on apoptosis and proliferation. |
| Proteomic Profiling (Mass Spectrometry) | Increased phosphorylation of specific signaling proteins (e.g., ERK, Akt); Changes in the abundance of proteins involved in cell structure and metabolism. | Identifies the direct and indirect protein targets and pathways modulated by the inhibitor. |
Influence on Cell Differentiation and Phenotypic Plasticity
Protein tyrosine phosphorylation is a fundamental mechanism controlling cell fate decisions, including differentiation and the ability of cells to change their phenotype in response to environmental cues (phenotypic plasticity). By globally inhibiting PTPs, this compound can influence these processes, although the outcomes can be highly context-dependent.
Vanadium compounds have been shown to have both stimulatory and inhibitory effects on cell differentiation. nih.gov For instance, in some cellular models, PTP inhibition can mimic the effects of growth factors that promote differentiation. Conversely, in other contexts, the sustained activation of certain signaling pathways by PTP inhibition might block differentiation and maintain a more proliferative state.
Phenotypic plasticity, the ability of a cell to adopt different phenotypes, is also tightly regulated by signaling networks. While direct studies on the effect of "this compound" on phenotypic plasticity are limited, it is plausible that by altering the cellular signaling landscape, such an inhibitor could influence processes like the epithelial-mesenchymal transition (EMT), a key example of phenotypic plasticity involved in development and cancer metastasis.
| Cellular Process | Potential Effect of this compound | Underlying Mechanism |
| Cell Differentiation | Can either promote or inhibit differentiation depending on the cell type and signaling context. | Alteration of key signaling pathways that govern cell fate decisions (e.g., mimicking growth factor signaling). |
| Phenotypic Plasticity (e.g., EMT) | Potential to modulate the transition between epithelial and mesenchymal states. | Sustained phosphorylation of proteins that regulate cell-cell adhesion, cytoskeleton, and transcription factors involved in EMT. |
Investigation of Ptp Inhibitor V Dihydrate in Pre Clinical Biological Systems
In Vivo Pharmacodynamic Evaluation and Target Engagement
The in vivo activity of PTP inhibitor V dihydrate is intrinsically linked to its ability to engage and inhibit its primary target, PTP1B, in relevant tissues. This engagement leads to downstream modulation of signaling pathways that are dysregulated in various pathological conditions.
Assessment of this compound Activity in Animal Models
Studies in animal models have consistently demonstrated the ability of this compound to exert its biological effects following systemic administration. In mouse models of obesity and diabetes, the compound has been shown to suppress appetite, promote fat-specific weight loss, and improve plasma levels of insulin (B600854) and leptin. alzdiscovery.orgwikipedia.org This indicates successful target engagement in both central and peripheral tissues. The compound's ability to cross the blood-brain barrier allows it to act on hypothalamic neurons, which is crucial for its effects on appetite and energy expenditure. cancer.govresearchgate.net
In models of atherosclerosis, both acute and chronic administration of this compound reversed atherosclerotic plaque formation and reduced total cholesterol and triglyceride levels. alzdiscovery.orgnih.gov Furthermore, in models of tissue injury, it has been shown to stimulate the regeneration of heart and other tissues, highlighting its broad pharmacodynamic profile. wikipedia.orgdrugbank.com These diverse activities underscore the compound's ability to effectively inhibit PTP1B in various tissues, leading to tangible physiological outcomes.
Identification of In Vivo Biomarkers for PTP Inhibition
The inhibition of PTP1B by this compound leads to measurable changes in downstream signaling molecules, which can serve as in vivo biomarkers of target engagement and pathway modulation.
Insulin Signaling Pathway: A primary biomarker of PTP1B inhibition is the increased phosphorylation of the insulin receptor (IR) and its downstream substrates, such as insulin receptor substrate 1 (IRS1). researchgate.netnih.gov In animal models, treatment with this compound enhanced insulin-stimulated tyrosine phosphorylation of the IR. researchgate.net This leads to the activation of downstream signaling components, including increased phosphorylation of Akt and glycogen (B147801) synthase kinase 3 (GSK3), which are critical for mediating insulin's metabolic effects. alzdiscovery.org
Leptin Signaling Pathway: PTP1B also dephosphorylates Janus kinase 2 (JAK2), a key component of the leptin receptor signaling cascade. mdpi.com Inhibition of PTP1B is expected to increase the phosphorylation of JAK2 and its downstream target, the signal transducer and activator of transcription 3 (STAT3). Enhanced STAT3 phosphorylation in the hypothalamus has been observed following treatment with this compound, correlating with its effects on appetite suppression. researchgate.net
Inflammatory Markers: In models of atherosclerosis and inflammation, PTP1B inhibition has been associated with a reduction in pro-inflammatory markers. For instance, treatment with this compound led to a decrease in the expression of monocyte chemoattractant protein-1 (MCP-1). nih.gov Additionally, studies with myeloid-specific PTP1B deletion have shown decreased levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNFα), and an increase in the anti-inflammatory cytokine interleukin-10 (IL-10). nih.gov
Mechanistic Efficacy Studies in Disease-Relevant Animal Models
The therapeutic potential of this compound has been explored in a variety of disease-relevant animal models, providing insights into its mechanisms of action.
Anti-Cancer Effects: Modulation of Tumor Growth and Signaling in Xenograft/Syngeneic Models
PTP1B is overexpressed in certain cancers, particularly those driven by the human epidermal growth factor receptor 2 (HER2), where it promotes tumor growth. alzdiscovery.orgcancer.gov this compound has demonstrated anti-cancer effects in preclinical models of breast cancer.
In mouse xenograft and transgenic models of HER2-positive breast cancer, treatment with this compound significantly reduced tumor growth and prevented metastasis. alzdiscovery.org The mechanism involves the inhibition of PTP1B, which in turn suppresses the HER2 signaling pathway. nih.gov It is important to note that the anti-tumor effects of PTP1B inhibition may be cancer-type dependent, as one study reported that it promoted proliferation in an ovarian cancer cell line. alzdiscovery.org
Anti-Cancer Effects of this compound in Preclinical Models
| Animal Model | Cancer Type | Key Findings | Reference |
|---|---|---|---|
| Mouse Xenograft and NDL2 Transgenic Model | HER2+ Breast Cancer | Significantly reduced tumor growth and prevented metastasis. | alzdiscovery.org |
| Ovarian Cancer Cell Line | Ovarian Cancer | Promoted cancer cell proliferation and migration. | alzdiscovery.org |
Metabolic Regulation: Augmentation of Insulin Signaling and Glucose Homeostasis in Diabetes Models
The role of this compound in metabolic regulation is well-documented in various animal models of obesity and type 2 diabetes. By inhibiting PTP1B, the compound enhances insulin sensitivity and improves glucose metabolism. wikipedia.orgmedcraveonline.com
In genetic (ob/ob and db/db) and diet-induced obese mouse models, this compound administration led to reduced body weight, decreased adiposity, and improved glucose homeostasis. alzdiscovery.orgwikipedia.orgnih.gov Mechanistically, this is achieved by preventing the dephosphorylation of the insulin receptor, thereby augmenting insulin signaling in peripheral tissues like the liver and muscle, as well as centrally in the hypothalamus. alzdiscovery.orgresearchgate.net This leads to improved plasma insulin levels and better glycemic control in glucose and insulin tolerance tests. nih.gov
Metabolic Effects of this compound in Diabetes Models
| Animal Model | Condition | Key Findings | Reference |
|---|---|---|---|
| ob/ob and db/db mice | Genetic Obesity and Diabetes | Suppressed appetite, promoted weight loss, rescued hyperglycemia. | wikipedia.org |
| Diet-Induced Obese (DIO) Mice | Obesity and Insulin Resistance | Reduced body weight, improved plasma insulin and leptin levels. | researchgate.net |
| LDLR-/- Mice on High-Fat Diet | Atherosclerosis and Dyslipidemia | Decreased weight gain, improved glucose homeostasis, attenuated plaque formation. | nih.gov |
Anti-Inflammatory and Immunomodulatory Activities in Relevant Models
PTP1B is implicated in inflammatory processes, and its inhibition can modulate immune responses. abdn.ac.uk In a mouse model of atherosclerosis, this compound treatment was associated with a reduction in aortic inflammation and less monocytic recruitment, suggesting an anti-inflammatory effect. alzdiscovery.org
Furthermore, studies have shown that PTP1B inhibition can prevent the transformation of macrophages into foam cells, a key event in the development of atherosclerotic plaques, by blocking the uptake of oxidized cholesterol. abdn.ac.uk This points to an immunomodulatory role in the context of chronic inflammatory conditions. The compound also stimulated T-cell anti-tumor immunity in a mouse model, indicating its potential to modulate adaptive immune responses. wikipedia.org
An extensive search of publicly available scientific and research literature has yielded no specific information on a compound identified as "this compound." Consequently, it is not possible to generate an article that adheres to the provided outline and focuses solely on this specific molecule.
The existing body of research extensively covers the broader class of protein tyrosine phosphatase (PTP) inhibitors, particularly those targeting PTP1B. This research includes detailed preclinical investigations into the roles of various PTP inhibitors in models of metabolic, neurological, and autoimmune diseases.
General Findings on PTP Inhibitors in Preclinical Research
While no data exists for "this compound," research on other PTP inhibitors provides context for the type of investigations conducted in this field.
Neurological and Autoimmune Disease Models
PTP1B, a key enzyme negatively regulating insulin and leptin signaling pathways, has emerged as a therapeutic target for a range of human diseases, including neurodegenerative and autoimmune disorders. nih.gov Preclinical studies have shown that inhibiting PTP1B could be a promising strategy to decelerate or prevent neurodegeneration. nih.gov PTP inhibitors have been shown to exert anti-inflammatory effects by preventing microglial activation and to potentially improve cognitive processes. nih.gov In the context of autoimmunity, various PTPs are considered important regulators of immune function, and their inhibition is being explored as a therapeutic strategy. researchgate.netnih.gov
Comparative Analysis and Selectivity
A significant challenge in the development of PTP inhibitors is achieving selectivity, particularly for PTP1B against the highly homologous T-cell protein tyrosine phosphatase (TCPTP). researchgate.netnih.gov The high degree of conservation in the active site of PTPs makes it difficult to develop highly specific inhibitors. nih.gov
Researchers have developed various classes of PTP1B inhibitors with different mechanisms of action to improve selectivity, including:
Active-site inhibitors: These often mimic the phosphotyrosine substrate but can suffer from poor cell permeability and lack of selectivity. nih.gov
Allosteric inhibitors: These bind to sites other than the active site, inducing conformational changes that inhibit the enzyme. This approach can offer greater selectivity. nih.gov Trodusquemine is a notable example of an allosteric PTP1B inhibitor. researchgate.net
Dual PTP1B/TCPTP inhibitors: Some research suggests that inhibiting both PTP1B and TCPTP could offer synergistic therapeutic benefits for metabolic diseases and cancer immunotherapy. acs.org
The table below summarizes the characteristics of some well-studied PTP1B inhibitors to illustrate the type of comparative data available in the field.
| Inhibitor Name | Mechanism of Action | Selectivity Profile (Example) |
| Trodusquemine (MSI-1436) | Allosteric, Non-competitive | Highly selective for PTP1B over TCPTP. nih.govresearchgate.net |
| Ertiprotafib | Induces protein aggregation | Low selectivity. researchgate.net |
| JTT-551 | Not specified | Good selectivity for PTP1B over TCPTP, CD45, and LAR. nih.gov |
| DPM-1001 | Allosteric | Potent and selective inhibitor of PTP1B. nih.gov |
| CPT-157633 | Active-site inhibitor | Potent, with moderate selectivity over TCPTP. nih.gov |
Without any specific data for "this compound," it is impossible to fulfill the request as outlined. The information provided above is for contextual purposes only and is based on the general landscape of PTP inhibitor research. To proceed, specific research findings pertaining to "this compound" would be required.
An in-depth analysis of the structure-activity relationships (SAR) and rational design strategies for analogs of vanadium-based protein tyrosine phosphatase (PTP) inhibitors, referred to herein as "PTP inhibitor V," reveals a sophisticated approach to targeting these crucial enzymes. Vanadium compounds, particularly in their pentavalent vanadate (B1173111) state, are well-established as potent inhibitors of PTPs, largely due to their ability to act as transition-state analogs of the phosphate (B84403) group in phosphotyrosine substrates. digitellinc.comnih.gov The development of analogs, including specific dihydrated forms, focuses on enhancing potency, selectivity, and drug-like properties.
Advanced Methodologies and Future Directions in Ptp Inhibitor V Dihydrate Research
Quantitative Phosphoproteomics and Proteomics Applications to Elucidate Downstream Effects
To understand the full biological impact of a compound like PTP Inhibitor V Dihydrate, it is essential to look beyond its primary target and map its effects on global cellular signaling networks. Quantitative phosphoproteomics has become an indispensable tool for this purpose, offering a system-wide view of changes in protein phosphorylation that occur following PTP inhibition. nih.gov
This methodology typically involves the mass spectrometry-based analysis of cellular proteins to identify and quantify phosphorylation events on serine, threonine, and tyrosine residues. nih.gov By comparing the phosphoproteome of cells treated with an inhibitor to untreated cells, researchers can identify downstream substrates of the targeted PTP and uncover previously unknown signaling pathways that are modulated by the inhibitor. The insights gained from these large-scale analyses are critical for validating the inhibitor's mechanism of action and identifying potential off-target effects. nih.govnih.gov
The general workflow for such an experiment is outlined below:
| Step | Description | Key Technologies |
| 1. Sample Preparation | Cells or tissues are treated with the PTP inhibitor or a control. Proteins are extracted and digested, typically with trypsin, to generate peptides. | Cell culture, protein extraction kits, trypsin digestion. |
| 2. Phosphopeptide Enrichment | Due to the low abundance of phosphopeptides, they must be enriched from the complex mixture. | Titanium dioxide (TiO2) chromatography, Immobilized Metal Affinity Chromatography (IMAC), sequential elution from IMAC and TiO2 (SIMAC). |
| 3. LC-MS/MS Analysis | Enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for sequencing and quantification. | High-performance liquid chromatography (HPLC), Orbitrap mass spectrometers. |
| 4. Data Analysis | MS/MS spectra are searched against protein databases to identify the phosphopeptides and pinpoint the exact sites of phosphorylation. Quantitative analysis reveals changes in phosphorylation levels between samples. | Database search algorithms (e.g., MaxQuant, Sequest), bioinformatics software for statistical analysis and pathway mapping. |
This approach allows for the comprehensive mapping of signaling cascades affected by PTP inhibition, providing a deeper understanding of the functional consequences in a cellular context. nih.gov
Development of High-Throughput Screening Assays for PTP Inhibitors
The discovery of novel PTP inhibitors relies heavily on high-throughput screening (HTS), a process that enables the rapid testing of thousands to millions of compounds. nih.govresearchgate.net The development of robust and sensitive HTS assays is paramount for identifying promising lead compounds. Historically, PTPs have been considered challenging targets for drug discovery, partly due to the difficulty in developing suitable assays that avoid false positives. nih.govbohrium.com
Several HTS methodologies have been adapted and optimized for PTP inhibitor screening:
Fluorescence-Based Assays : These are the most common methods and often use synthetic, fluorogenic PTP substrates. The enzymatic removal of a phosphate (B84403) group by a PTP results in a measurable increase in fluorescence. A variation is the Fluorescence Resonance Energy Transfer (FRET)-based assay, which measures changes in energy transfer between two fluorescent molecules upon substrate dephosphorylation. researchgate.net
Absorbance-Based Assays : These assays typically use a chromogenic substrate like p-nitrophenyl phosphate (pNPP). The dephosphorylation of pNPP produces a yellow-colored product that can be quantified by measuring its absorbance. While simple and cost-effective, these assays can be prone to interference. nih.gov
Biophysical, Label-Free Assays : To overcome the limitations of traditional enzyme activity assays, which can produce false positives, biophysical methods have been developed. nih.govbohrium.com The protein thermal shift (PTS) assay, for example, identifies true binders by measuring changes in the thermal stability of the target PTP upon compound binding. nih.govbohrium.com This approach is capable of identifying both active-site binders and allosteric inhibitors. nih.gov
A comparison of common HTS platforms is provided below:
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence (e.g., FRET) | Measures change in fluorescence upon substrate dephosphorylation. researchgate.net | High sensitivity, suitable for automation. | Potential for compound interference (autofluorescence). |
| Absorbance (e.g., pNPP) | Measures color change from a chromogenic substrate. nih.gov | Simple, inexpensive. | Lower sensitivity, prone to interference. |
| Protein Thermal Shift (PTS) | Measures ligand-induced changes in protein melting temperature. nih.govbohrium.com | Identifies direct binders, reduces false positives, detects allosteric inhibitors. nih.govbohrium.com | Requires specialized equipment, may not detect all binding events. |
These HTS platforms are crucial for the initial stages of drug discovery, enabling the identification of diverse chemical scaffolds that can be further optimized into potent and selective PTP inhibitors. nih.gov
Innovative Chemical Biology Tools: Probes and Activity-Based Profiling
To study the function and regulation of PTPs in their native biological environment, researchers have developed innovative chemical biology tools. pitt.edu A particularly powerful approach is Activity-Based Protein Profiling (ABPP), which utilizes chemical probes to selectively label and identify active enzymes within a complex proteome. nih.govwikipedia.orgyoutube.com
Activity-based probes (ABPs) for PTPs are designed with three key components:
A Reactive Group (or "Warhead") : This element forms a covalent bond with a nucleophilic residue, typically the catalytic cysteine, in the PTP active site. This ensures that only catalytically active enzymes are labeled. wikipedia.orgnih.gov
A Recognition Element : This part of the probe provides affinity and selectivity for the PTP family. For PTPs, this is often a phosphotyrosine (pTyr) mimetic, such as an α-bromobenzylphosphonate group. nih.gov
A Reporter Tag : This is a handle used for detection and analysis, such as a fluorophore (for imaging) or biotin (B1667282) (for enrichment and mass spectrometry-based identification). wikipedia.orgnih.gov
ABPP can be used in a competitive format to assess the potency and selectivity of inhibitors like this compound across the entire PTP family simultaneously. researchgate.net In this setup, a proteome is pre-incubated with the inhibitor before being treated with a broad-spectrum PTP ABP. The inhibitor will compete with the probe for binding to its target PTPs, leading to a reduction in probe labeling. This reduction can be quantified to generate a comprehensive selectivity profile of the inhibitor against numerous PTPs in a single experiment. youtube.com This method is invaluable for identifying both intended targets and potential off-targets, guiding the development of more selective drugs. researchgate.net
Exploration of Targeted Delivery Systems (Conceptual Framework, not specific formulations)
A significant challenge in the development of PTP inhibitors is achieving effective delivery to the desired cells or tissues while minimizing systemic exposure and potential side effects. researchgate.netmdpi.com Many potent PTP inhibitors are highly charged molecules that mimic phosphotyrosine, which gives them poor cell permeability and bioavailability. bohrium.com Therefore, the conceptual exploration of targeted delivery systems is a critical area of research.
The goal of these systems is to enhance the therapeutic efficacy of an inhibitor by increasing its concentration at the site of action. ualberta.camdpi.com Several conceptual frameworks are being considered:
Nanocarrier-Based Delivery : Encapsulating PTP inhibitors within nanoparticles (e.g., liposomes, polymeric nanoparticles) can protect them from degradation, improve their solubility, and alter their pharmacokinetic profile. mdpi.commdpi.com These nanocarriers can be designed for passive targeting, leveraging the enhanced permeability and retention (EPR) effect in tumor tissues, or for active targeting, by decorating their surface with ligands (e.g., antibodies, peptides) that bind to receptors specifically expressed on target cells. mdpi.com
Prodrug Strategies : This approach involves chemically modifying the inhibitor to create an inactive "prodrug" with improved properties, such as increased cell permeability. Once inside the target cell, the modifying group is cleaved by intracellular enzymes, releasing the active inhibitor. This strategy can help overcome the challenge of delivering charged molecules across the cell membrane.
Antibody-Drug Conjugates (ADCs) : For diseases like cancer, a PTP inhibitor could be linked to a monoclonal antibody that specifically recognizes an antigen on the surface of cancer cells. This would allow for the highly selective delivery of the inhibitor directly to the diseased cells, minimizing damage to healthy tissue.
These conceptual strategies aim to solve the fundamental delivery challenges associated with PTP inhibitors, potentially unlocking their full therapeutic potential for a range of diseases. researchgate.net
Identification of Novel or Atypical PTP Targets for this compound
While much of the historical focus has been on well-known PTPs like PTP1B and SHP2, the human genome encodes over 100 PTPs, many of which remain underexplored as drug targets. nih.govnih.gov A key future direction is the identification of novel or atypical PTPs that could be targeted by inhibitors like this compound for new therapeutic applications.
The PTP superfamily is diverse and can be divided into several classes based on sequence and substrate specificity. nih.govnih.gov Research is expanding to validate new members of this family as drug targets in various diseases.
| Novel/Atypical PTP Target | Associated Disease Area(s) | Rationale for Targeting |
| VE-PTP (Vascular Endothelial PTP) | Cancer, Diabetic Macular Edema | Expressed in endothelial cells, VE-PTP negatively regulates the Tie2 receptor kinase, a key player in blood vessel stability and angiogenesis. Inhibition of VE-PTP is sought to enhance Tie2 signaling and suppress vascular leakage or tumor angiogenesis. nih.govnih.gov |
| STEP (Striatal-Enriched Tyrosine Phosphatase) | Alzheimer's Disease, Parkinson's Disease | Overactivity of this brain-specific PTP is linked to synaptic dysfunction in several neurodegenerative disorders. Inhibiting STEP is proposed as a strategy to restore normal synaptic function and address cognitive deficits. nih.govbohrium.com |
| Lyp (Lymphoid Tyrosine Phosphatase) | Autoimmune Diseases (e.g., Rheumatoid Arthritis) | Genetic variants of Lyp are strongly associated with an increased risk of autoimmunity. As a key negative regulator of T-cell activation, its inhibition is being explored for modulating immune responses. |
| PRLs (Phosphatases of Regenerating Liver) | Cancer Metastasis | Overexpression of PRL phosphatases is correlated with tumor progression and metastasis in multiple cancers. Their role in promoting cell migration makes them attractive targets for anti-metastatic therapies. nih.gov |
| Dual Specificity Phosphatases (DUSPs) | Cancer, Inflammatory Diseases | This subclass of PTPs can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. They are key regulators of the MAPK signaling pathway, and their dysregulation is implicated in various pathologies. |
Identifying the selectivity profile of this compound against these emerging targets could reveal new therapeutic opportunities beyond its initially intended applications.
Integration of Artificial Intelligence and Machine Learning in PTP Inhibitor Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of PTP inhibitors. youtube.comyoutube.com These computational tools can analyze vast and complex datasets to accelerate multiple stages of the drug discovery pipeline, from target identification to lead optimization. nih.govyoutube.com
Key applications of AI/ML in this field include:
Virtual High-Throughput Screening : ML models can be trained on existing screening data to predict the activity of millions or even billions of virtual compounds against a PTP target. mdpi.comresearchgate.net This allows researchers to screen massive chemical libraries in silico and prioritize a smaller, more promising set of compounds for expensive experimental testing. youtube.com
De Novo Drug Design : Generative AI models can design entirely new molecules with desired properties. nih.gov By learning the chemical rules and structures associated with PTP inhibition, these models can generate novel inhibitor scaffolds that are optimized for potency, selectivity, and drug-like properties.
Predictive Modeling (ADMET) : A major cause of drug failure is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion) or toxicity (ADMET). ML models can predict these properties early in the discovery process, helping chemists to select and optimize compounds with a higher probability of success in clinical trials. youtube.com
Target Identification and Validation : AI can analyze large-scale biological data (genomics, proteomics, clinical data) to identify novel PTPs that are strongly associated with a specific disease, thereby validating them as promising new drug targets. youtube.com
Q & A
Q. What is the molecular mechanism of PTP Inhibitor V dihydrate (PHPS1) in targeting Shp2 phosphatase?
this compound selectively inhibits Shp2 (Src homology-2 domain-containing phosphatase 2) by binding to its active site, preventing dephosphorylation of downstream signaling molecules. Its specificity is attributed to a Ki value of 0.73 μM for Shp2, as validated via enzymatic assays . Researchers should confirm target engagement using phosphatase activity assays (e.g., malachite green detection of inorganic phosphate release) and compare inhibition profiles against related phosphatases (e.g., Shp1) to rule off-target effects.
Q. How should this compound be solubilized and stored to ensure stability?
- Solubility : Dissolve in DMSO at 93 mg/mL (25°C). Avoid aqueous buffers without DMSO due to precipitation risks.
- Storage : Store powder at -20°C (3 years) or 4°C (2 years). Solutions in DMSO should be aliquoted and stored at -80°C (6 months) or -20°C (1 month) to prevent freeze-thaw degradation .
- Critical Note : Pre-warm frozen solutions to room temperature and vortex before use to ensure homogeneity.
Q. What methods validate the specificity of this compound in cellular assays?
- Kinase/Phosphatase Panels : Screen against a panel of phosphatases (e.g., PTP1B, CDC25) to confirm Shp2 specificity.
- Genetic Knockdown/Rescue : Compare inhibitor effects in Shp2-knockout cells versus Shp2-reconstituted systems.
- Dose-Response Correlation : Ensure IC50 values align with reported Ki (0.73 μM) in cellular models .
Advanced Research Questions
Q. How to design dose-response experiments for this compound in signaling pathway studies?
- Pre-Treatment Time : Optimize incubation periods (e.g., 1–24 hours) based on target pathway kinetics.
- Cell Permeability : Confirm intracellular uptake via LC-MS quantification or fluorescent analogs.
- Controls : Include DMSO vehicle controls and inactive analogs (e.g., PHPS1 derivatives with methyl group substitutions) to isolate Shp2-dependent effects .
Q. How to resolve contradictory data between in vitro and in vivo efficacy studies?
- Pharmacokinetics (PK) : Assess bioavailability and metabolite formation using LC-MS/MS.
- Tissue Penetration : Evaluate drug distribution via autoradiography or tissue homogenate analysis.
- Batch Variability : Request peptide content analysis (HPLC/MS) if using custom-synthesized batches, as impurities or hydration levels may alter activity .
Q. What are optimal buffer conditions for enzymatic assays with this compound?
- pH Sensitivity : Shp2 activity is pH-dependent; maintain assay buffers at pH 6.5–7.5 to mimic physiological conditions.
- Reducing Agents : Avoid high concentrations of DTT or β-mercaptoethanol, which may reduce disulfide bonds critical for inhibitor binding.
- Substrate Competition : Use pNPP (para-nitrophenyl phosphate) or phosphopeptide substrates to validate competitive inhibition .
Q. How to assess off-target effects of this compound in proteome-wide studies?
- Chemical Proteomics : Employ affinity-based pulldown with biotinylated PHPS1 analogs to identify interacting proteins.
- Phosphoproteomics : Perform LC-MS/MS to map global phosphorylation changes and identify non-Shp2 targets.
- Phenotypic Screens : Combine inhibitor treatment with CRISPR/Cas9 screens to pinpoint synthetic lethal interactions .
Q. What strategies improve the translational relevance of this compound in disease models?
- In Vivo Dosing : Adjust for species-specific metabolic rates (e.g., murine vs. human CYP450 activity).
- Combination Therapy : Test synergy with MEK inhibitors (e.g., trametinib) to overcome compensatory RAS/MAPK pathway activation.
- Biomarker Validation : Quantify phospho-ERK/STAT3 levels in tumor biopsies to correlate target modulation with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
